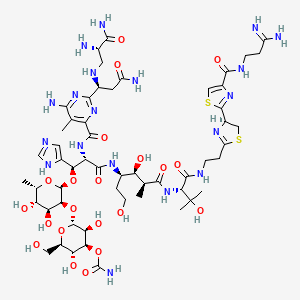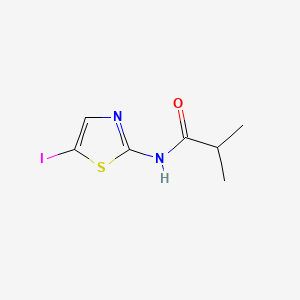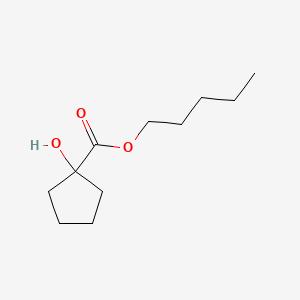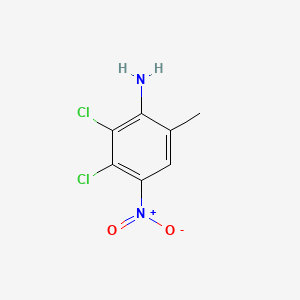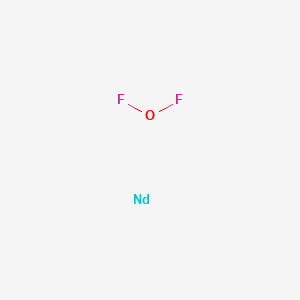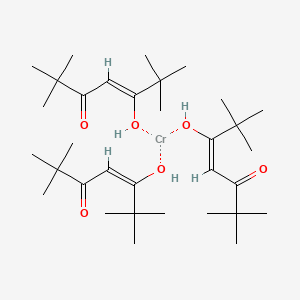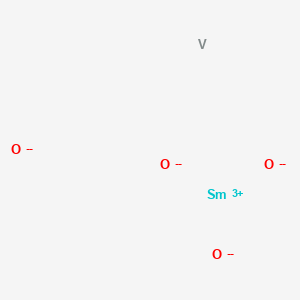
Acid Orange 88
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Orange 88, also known as C.I. Acid Orange 88, is a synthetic azo dye widely used in various industries. It is characterized by its vibrant orange color and is primarily used for dyeing textiles, leather, and paper. The compound has the chemical formula C17H14IN5O4S and a molecular weight of 511.29 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid Orange 88 involves several steps:
Selection of Raw Materials: The primary raw materials include aniline derivatives, which are organic compounds containing a benzene ring and an amino group (NH2).
Diazotization: Aniline derivatives react with sodium nitrite (NaNO2) under acidic conditions to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with compounds such as 3-amino-4-hydroxybenzenesulfonamide to form azo compounds.
Chromium Complexation: The azo compounds undergo complexation with chromium salts to form the final dye.
Industrial Production Methods
Industrial production of Acid Orange 88 follows similar steps but on a larger scale. The process involves:
Large-scale Diazotization: Conducted in reactors with precise control over temperature and pH.
Coupling and Complexation: The intermediate azo compounds are coupled and complexed in large vessels.
Purification and Drying: The final product is purified through crystallization and dried to obtain the dye in powder form.
化学反応の分析
Types of Reactions
Acid Orange 88 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond (-N=N-) to form amines.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation Products: Depending on the conditions, oxidation can yield sulfonic acids and other oxidized derivatives.
Reduction Products: Reduction typically produces aromatic amines.
Substitution Products: Substitution reactions yield various substituted azo compounds.
科学的研究の応用
Acid Orange 88 has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential therapeutic applications and as a model compound in drug development.
Industry: Widely used in the textile, leather, and paper industries for dyeing purposes.
作用機序
The mechanism of action of Acid Orange 88 involves its interaction with molecular targets through its azo bond (-N=N-). The dye can form complexes with metal ions, which can affect its color properties. Additionally, the dye can undergo redox reactions, influencing its stability and reactivity .
類似化合物との比較
Similar Compounds
Acid Orange 7: Another azo dye with similar applications but different chemical properties.
Acid Orange 10: Used in similar industries but has different stability and reactivity.
Acid Orange 12: Known for its unique color properties and used in specific applications.
Uniqueness
Acid Orange 88 is unique due to its specific chemical structure, which imparts distinct color properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in various industrial applications .
特性
CAS番号 |
12239-03-1 |
|---|---|
分子式 |
C32H28CrN10NaO8S2- |
分子量 |
819.744 |
InChI |
InChI=1S/2C16H14N5O4S.Cr.Na/c2*1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;;/h2*2-9,22H,1H3,(H2,17,24,25);;/q2*-1;;+1 |
InChIキー |
WAPMAMGUXLHKML-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)C3=CC=CC=C3.[Na+].[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-N-[(3R,4S,7S,10E)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B576730.png)
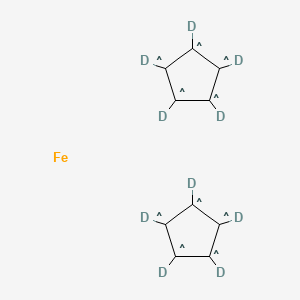
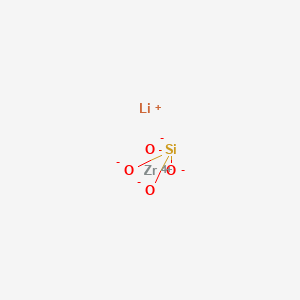
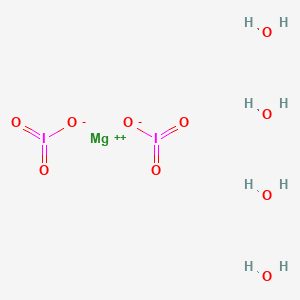
![dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane](/img/structure/B576737.png)
![8H-Thiopyrano[3,2-g][1,3]benzothiazole](/img/structure/B576738.png)
![Isothiazolo[3,4-d]pyrimidine](/img/structure/B576739.png)
